molecular formula C16H16FN5O B2715003 N-(3-fluorophenyl)-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea CAS No. 478047-12-0

N-(3-fluorophenyl)-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea

Cat. No. B2715003
CAS RN: 478047-12-0
M. Wt: 313.336
InChI Key: NCPKNJQGZBZCHL-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea (TMPF) is a fluorinated pyrazolopyridine-based molecule that has been studied for its potential applications in the fields of medicinal chemistry and drug development. TMPF has been found to possess several interesting properties, such as a high affinity for metal ions, good solubility in water, and a low toxicity profile. Additionally, TMPF has been found to interact with a variety of proteins and enzymes, making it a promising candidate for use in drug development.

Scientific Research Applications

Photophysical Studies

The study by Banerjee et al. (2008) explores the photophysical behavior of a 3-pyrazolyl-2-pyrazoline derivative (related to the queried compound) in micellar solutions, investigating the influence of micelles on the photophysics of the compound using fluorescence spectroscopy techniques. This research contributes to understanding how micellar environments affect the photophysical properties of biologically active compounds, which is essential for designing fluorescent probes and sensors (Banerjee et al., 2008).

Antipsoriatic and Anticancer Agents

Li et al. (2016) conducted research on the identification of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, leading to the discovery of a compound with significant antipsoriatic effects in a psoriatic animal model. This study highlights the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives (chemically related to the queried compound) in treating psoriasis, a chronic autoimmune disease (Li et al., 2016).

Moreover, the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography are examined by Fookes et al. (2008). These compounds have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting their potential use in imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Antimicrobial Activity

El-Borai et al. (2012) describe an efficient synthesis method for pyrazolo[3,4-b]pyridine derivatives, displaying significant antibacterial and antifungal activities. This work indicates the potential of these compounds in developing new antimicrobial agents, highlighting the versatility of pyrazolo[3,4-b]pyridine scaffolds in medicinal chemistry (El-Borai et al., 2012).

properties

IUPAC Name

1-(3-fluorophenyl)-3-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O/c1-9-7-10(2)18-15-13(9)14(21-22(15)3)20-16(23)19-12-6-4-5-11(17)8-12/h4-8H,1-3H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPKNJQGZBZCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=O)NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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